molecular formula C20H22N2O6S B4897114 ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate

ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B4897114
M. Wt: 418.5 g/mol
InChI Key: WPQFVYRRKJKREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate, also known as NBPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

Ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate inhibits the proteasome activity by binding to the active site of the proteasome and blocking the degradation of proteins. This leads to the accumulation of damaged proteins, which induces cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells by inhibiting the proteasome activity. It has also been found to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. This compound has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is highly selective and potent in inhibiting the proteasome activity, making it an effective tool for studying the proteasome pathway. It has also been shown to have minimal toxicity in normal cells, making it a safe compound to work with. However, this compound has some limitations. It is not soluble in water, which makes it difficult to work with in aqueous solutions. It also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for research on ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate. One direction is to optimize the synthesis method to obtain higher yields of this compound. Another direction is to study the effects of this compound on different types of cancer cells and to investigate its potential as a cancer treatment. Additionally, research can be conducted to improve the solubility of this compound in water and to increase its half-life in vivo. Finally, the mechanism of action of this compound can be further elucidated to better understand its effects on the proteasome pathway.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has been found to be an effective inhibitor of the proteasome, making it a potential candidate for cancer treatment. Future research can be conducted to optimize the synthesis method, study the effects of this compound on different types of cancer cells, improve its solubility in water, and further elucidate its mechanism of action.

Synthesis Methods

Ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate can be synthesized using various methods, including the reaction of 4-nitro-4'-biphenylsulfonyl chloride with piperidine and ethyl chloroformate. Another method involves the reaction of 4-nitro-4'-biphenylsulfonamide with piperidine and ethyl chloroformate. These methods have been optimized to obtain high yields of this compound.

Scientific Research Applications

Ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the proteasome, a protein complex that plays a crucial role in the degradation of proteins. This compound has been shown to inhibit the proteasome activity in cancer cells, leading to the accumulation of damaged proteins and ultimately inducing cell death. This makes this compound a potential candidate for cancer treatment.

properties

IUPAC Name

ethyl 1-[4-(4-nitrophenyl)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-2-28-20(23)17-11-13-21(14-12-17)29(26,27)19-9-5-16(6-10-19)15-3-7-18(8-4-15)22(24)25/h3-10,17H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQFVYRRKJKREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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